![molecular formula C9H10Cl2FNO2S B2589633 N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411292-52-7](/img/structure/B2589633.png)
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride (DFP) is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of acetylcholinesterase (AChE), an important enzyme involved in the transmission of nerve impulses. DFP is a highly toxic compound that irreversibly inhibits AChE, leading to the accumulation of the neurotransmitter acetylcholine and causing a range of physiological and biochemical effects.
Aplicaciones Científicas De Investigación
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used extensively as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also used as a reference compound to evaluate the potency of new AChE inhibitors.
Mecanismo De Acción
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride irreversibly inhibits AChE by covalently binding to the enzyme's active site. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride inhibits AChE activity in the central and peripheral nervous systems, leading to a range of physiological and biochemical effects. These include increased heart rate, bronchoconstriction, miosis, tremors, convulsions, and eventually death due to respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent and selective inhibitor of AChE, making it a valuable tool for studying the enzyme's mechanism of action. However, its high toxicity and irreversible inhibition make it challenging to work with in laboratory experiments. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and its effects on AChE. One area of interest is the development of new AChE inhibitors with improved potency and selectivity. Another area is the investigation of the role of AChE inhibition in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and other AChE inhibitors to better understand their toxicological properties and potential applications in medicine.
Conclusion
In conclusion, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. Despite its high toxicity and irreversible inhibition, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride remains a valuable tool for studying AChE and has potential applications in medicine. Further research is needed to better understand the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and to develop new AChE inhibitors with improved potency and selectivity.
Métodos De Síntesis
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is synthesized by reacting 3,4-dichlorophenethylamine with methylsulfonyl chloride and then treating the resulting product with hydrogen fluoride. The reaction yields N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride as a colorless, crystalline solid with a melting point of 70-71°C.
Propiedades
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGASTXHFGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
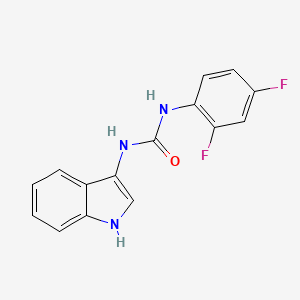
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2589559.png)
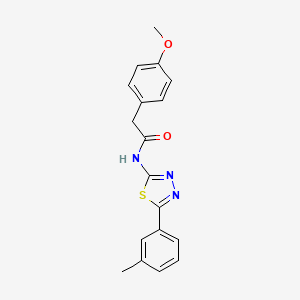
![(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2589563.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2589565.png)
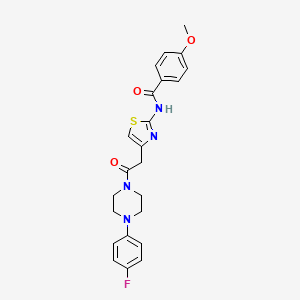
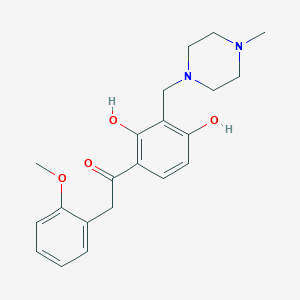
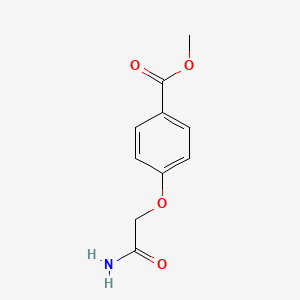
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2589573.png)